molecular formula C18H17NO3 B3275170 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione CAS No. 620932-11-8

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione

Cat. No.: B3275170
CAS No.: 620932-11-8
M. Wt: 295.3 g/mol
InChI Key: UXUMLOYFZFRAIU-UHFFFAOYSA-N
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Description

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl group at the 7th position, a 2-m-tolyloxy-ethyl group at the 1st position, and a dione moiety at the 2nd and 3rd positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione typically involves the following steps:

    Starting Materials:

    Formation of the 2-m-tolyloxy-ethyl Group: The m-tolyl alcohol is reacted with an appropriate alkylating agent to form the 2-m-tolyloxy-ethyl group. This step may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction.

    Introduction of the Dione Moiety: The 7-methylindole is then subjected to a reaction with a suitable reagent, such as oxalyl chloride or phosgene, to introduce the dione moiety at the 2nd and 3rd positions of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: It is used as a probe to study biological pathways and mechanisms involving indole derivatives.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

    Industrial Applications: It is used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-1H-indole-2,3-dione: Lacks the 2-m-tolyloxy-ethyl group, resulting in different chemical and biological properties.

    1-(2-m-Tolyloxy-ethyl)-1H-indole-2,3-dione: Lacks the methyl group at the 7th position, leading to variations in reactivity and activity.

    7-Methyl-1-(2-ethoxy-ethyl)-1H-indole-2,3-dione: Contains an ethoxy group instead of the m-tolyloxy group, affecting its chemical behavior and applications.

Uniqueness

7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione is unique due to the presence of both the 7-methyl group and the 2-m-tolyloxy-ethyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-methyl-1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-5-3-7-14(11-12)22-10-9-19-16-13(2)6-4-8-15(16)17(20)18(19)21/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUMLOYFZFRAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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